molecular formula C39H74NO8P B3418888 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine CAS No. 13206-00-3

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine

Cat. No. B3418888
CAS RN: 13206-00-3
M. Wt: 716.0 g/mol
InChI Key: HBZNVZIRJWODIB-KPMVPPRFSA-N
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Description

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is a phospholipid that has been used for the preparation of lipid hydroperoxide (LOOH) and used in RB-catalyzed photo-, UV photo-, or LOX-1-catalyzed oxidation . It has also been used as a component of liposomes .


Synthesis Analysis

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is the substrate for human group V phospholipase A2 . In addition, it provides an in vitro model for studying and a diagnosis tool for diagnosis of oxidative stress .


Molecular Structure Analysis

The molecular structure of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine can be found in various databases .


Chemical Reactions Analysis

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is the substrate for human group V phospholipase A2 . In addition, it provides an in vitro model for studying and a diagnosis tool for diagnosis of oxidative stress .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine can be found in various databases .

Scientific Research Applications

Substrate for Phospholipase A2

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine acts as a substrate for human group V phospholipase A2 . Phospholipase A2 is an enzyme that hydrolyzes the sn-2 position of phospholipids, releasing fatty acids and lysophospholipids. This process plays a crucial role in the generation of lipid mediators during inflammation and other physiological processes .

In Vitro Model for Oxidative Stress

This compound provides an in vitro model for studying oxidative stress . Oxidative stress is an imbalance between the production of free radicals and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants .

Precursor for Glycerophosphocholine

Glycerophosphoethanolamine, which includes 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine, is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway . This pathway is essential for the synthesis of phosphatidylcholine, a major component of cell membranes .

Precursor for Anandamide

Glycerophosphoethanolamine is also a precursor for anandamide (N-arachidonoylethanolamine), an endocannabinoid neurotransmitter . Endocannabinoids are substances produced from within the body that activate cannabinoid receptors, playing a role in physiological processes such as pain sensation, mood, and memory .

Diagnostic Tool for Oxidative Stress

In addition to serving as an in vitro model, 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine can also be used as a diagnostic tool for oxidative stress . By measuring the levels of this compound, researchers can gain insights into the extent of oxidative stress in a biological system .

Liposome Preparation

Although not directly related to 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine, similar compounds like 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine have been used in the preparation of liposomes for lipid binding assays and for fusion with human umbilical vein endothelial cells . It’s plausible that 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine could be used in a similar manner.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine involves the condensation of 1-palmitoyl-sn-glycero-3-phosphoethanolamine with linoleic acid.", "Starting Materials": [ "1-palmitoyl-sn-glycero-3-phosphoethanolamine", "Linoleic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Dimethylformamide (DMF)", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "1. Dissolve 1-palmitoyl-sn-glycero-3-phosphoethanolamine and linoleic acid in chloroform.", "2. Add DCC and DMF to the solution and stir for 2 hours at room temperature.", "3. Remove the precipitate by filtration and wash with chloroform.", "4. Evaporate the solvent under reduced pressure to obtain the crude product.", "5. Dissolve the crude product in methanol and add diethyl ether to precipitate the product.", "6. Collect the product by filtration and wash with diethyl ether.", "7. Dry the product under vacuum to obtain 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine." ] }

CAS RN

13206-00-3

Molecular Formula

C39H74NO8P

Molecular Weight

716.0 g/mol

IUPAC Name

[(2S)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11+,18-17+/t37-/m0/s1

InChI Key

HBZNVZIRJWODIB-KPMVPPRFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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